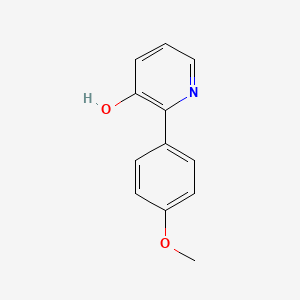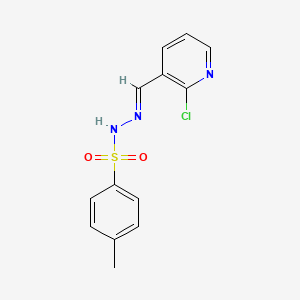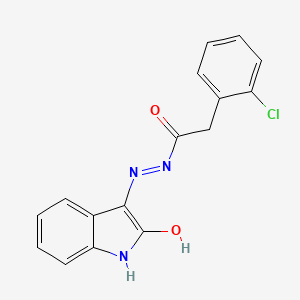
3-(2-(2-Chlorophenyl)acetylhydrazidyl)-2-oxoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-Chlorophenyl)acetylhydrazidyl)-2-oxoindoline, commonly known as CPAH, is an important class of synthetic compounds with a wide range of applications. CPAHs have been used in a variety of chemical and biological processes, including organic synthesis, drug design, and enzymatic reactions. CPAHs are also known for their unique properties, such as high solubility, low toxicity, and low reactivity. Due to these properties, CPAHs are commonly used in industrial and laboratory applications.
Mecanismo De Acción
The mechanism of action of CPAHs is not well understood. However, it is believed that CPAHs interact with proteins and other molecules in the body and alter their structure and/or function. It is also believed that CPAHs can act as inhibitors of enzymes, which can lead to changes in the metabolism of various molecules. Additionally, CPAHs have been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
CPAHs have been shown to have a variety of biochemical and physiological effects. CPAHs have been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of various molecules. Additionally, CPAHs have been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. CPAHs have also been shown to have an effect on the transport of certain molecules across cell membranes and to have an effect on the signaling pathways of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAHs have several advantages for lab experiments. CPAHs are relatively easy to synthesize and have low toxicity. Additionally, CPAHs have high solubility and low reactivity, which makes them ideal for use in various chemical and biological experiments. However, CPAHs also have several limitations. CPAHs are not very stable and can degrade over time, which can lead to inaccurate results in some experiments. Additionally, CPAHs are not very soluble in water, which can limit their use in some experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving CPAHs. CPAHs could be used to further study the mechanism of action of enzymes and to study the effects of environmental pollutants on biological systems. Additionally, CPAHs could be used to develop new drugs and to study the interactions between proteins and other molecules. CPAHs could also be used to develop new methods for synthesizing other compounds and to study the structure and function of proteins. Finally, CPAHs could be used to study the effects of various drugs on the body and to develop new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
CPAHs can be synthesized from a variety of starting materials. The most common method for synthesizing CPAHs is the reaction of 2-chlorophenylacetylhydrazine with an appropriate 2-oxoindoline. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form the desired CPAH. Other methods of synthesizing CPAHs include the reaction of 2-chlorophenylacetylhydrazine with an appropriate amine, the reaction of 2-chlorophenylacetylhydrazine with an appropriate aldehyde or ketone, and the reaction of 2-chlorophenylacetylhydrazine with an appropriate carboxylic acid.
Aplicaciones Científicas De Investigación
CPAHs have been used in a variety of scientific research applications. CPAHs have been used as a model system for studying the mechanism of action of enzymes and for studying the effects of environmental pollutants on biological systems. CPAHs have also been used in the development of new drugs and in the study of drug metabolism. Additionally, CPAHs have been used in the study of the structure and function of proteins and in the study of the interactions between proteins and other molecules.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-7-3-1-5-10(12)9-14(21)19-20-15-11-6-2-4-8-13(11)18-16(15)22/h1-8,18,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLVRPQDXLGEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



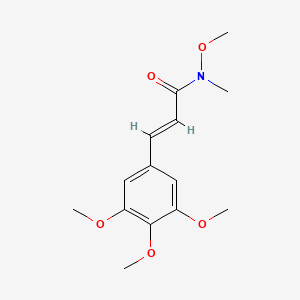


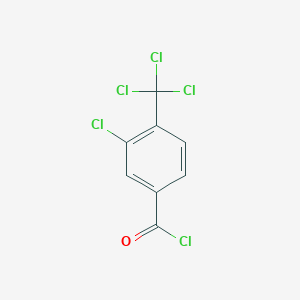
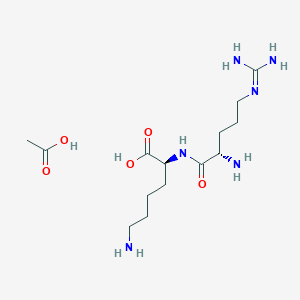
![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
